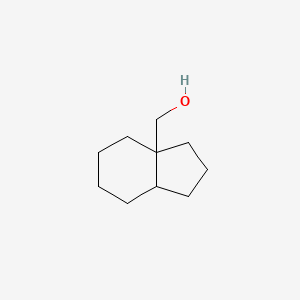
(octahydro-1H-inden-3a-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(octahydro-1H-inden-3a-yl)methanol is an organic compound with the molecular formula C10H18O It is a derivative of indene, characterized by the presence of a hydroxymethyl group attached to an octahydro-indenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (octahydro-1H-inden-3a-yl)methanol typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of indene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction proceeds as follows:
Indene+H2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(octahydro-1H-inden-3a-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of (octahydro-1H-inden-3a-yl)aldehyde or (octahydro-1H-inden-3a-yl)carboxylic acid.
Reduction: Formation of (octahydro-1H-inden-3a-yl)alkane.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(octahydro-1H-inden-3a-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,7a-octahydroinden-3a-ylmethanol |
InChI |
InChI=1S/C10H18O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h9,11H,1-8H2 |
InChI Key |
IGRKRUUTQSSECK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
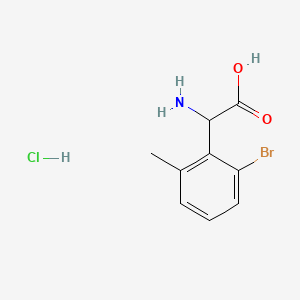
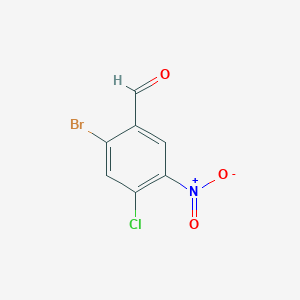
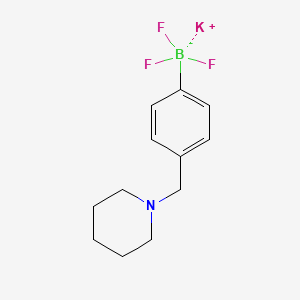
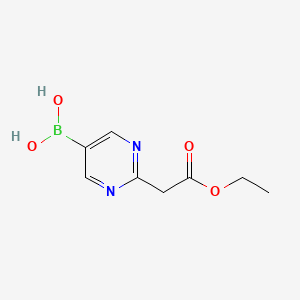
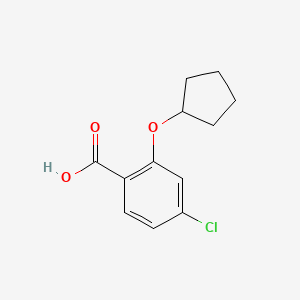
![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
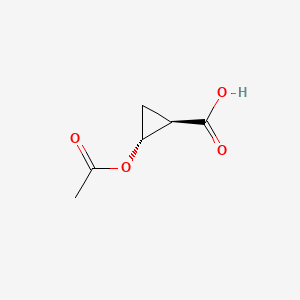
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
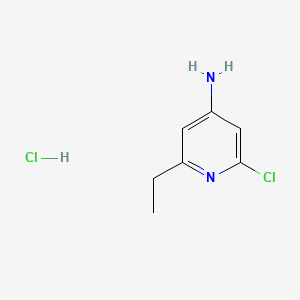
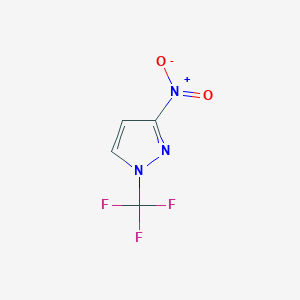
amine hydrochloride](/img/structure/B13455350.png)
